molecular formula C22H17ClN2O3 B12607436 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide CAS No. 648924-01-0

5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12607436
CAS No.: 648924-01-0
M. Wt: 392.8 g/mol
InChI Key: VCIPHJPROBXPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide: is a chemical compound known for its complex structure and potential applications in various scientific fields. It is characterized by the presence of a chloro group, a cyano group, a phenylethoxy group, and a hydroxybenzamide moiety. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, including the introduction of the chloro, cyano, and phenylethoxy groups onto a benzamide backbone. The specific synthetic route may vary, but common steps include:

    Nitration and Reduction: Introduction of the nitro group followed by reduction to form the amino group.

    Chlorination: Introduction of the chloro group using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyano Group Introduction: Formation of the cyano group through nucleophilic substitution reactions.

    Phenylethoxy Group Addition: Introduction of the phenylethoxy group via etherification reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Affecting signal transduction pathways.

    Inducing Cellular Responses: Triggering apoptosis or other cellular processes.

Comparison with Similar Compounds

  • 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
  • 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-methoxybenzamide
  • 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-aminobenzamide

Comparison:

  • Structural Differences: Variations in the substituents on the benzamide backbone.
  • Chemical Properties: Differences in reactivity and stability.
  • Biological Activities: Unique biological activities due to structural variations.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

648924-01-0

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

5-chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C22H17ClN2O3/c23-17-7-8-20(26)18(13-17)22(27)25-19-12-16(14-24)6-9-21(19)28-11-10-15-4-2-1-3-5-15/h1-9,12-13,26H,10-11H2,(H,25,27)

InChI Key

VCIPHJPROBXPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C#N)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.